molecular formula C12H9ClO2 B11887449 Methyl 6-chloronaphthalene-1-carboxylate CAS No. 5471-30-7

Methyl 6-chloronaphthalene-1-carboxylate

Cat. No.: B11887449
CAS No.: 5471-30-7
M. Wt: 220.65 g/mol
InChI Key: DCNXTZFGXAOIIF-UHFFFAOYSA-N
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Description

Methyl 6-chloronaphthalene-1-carboxylate is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 6th position and a methyl ester group at the 1st position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloronaphthalene-1-carboxylate typically involves the esterification of 6-chloronaphthalene-1-carboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials, including 6-chloronaphthalene-1-carboxylic acid and methanol, are fed into the reactor, and the product is continuously extracted and purified .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

Methyl 6-chloronaphthalene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 6-chloronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzymatic hydrolysis, oxidation, and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromonaphthalene-1-carboxylate
  • Methyl 6-fluoronaphthalene-1-carboxylate
  • Methyl 6-iodonaphthalene-1-carboxylate

Uniqueness

Methyl 6-chloronaphthalene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative exhibits different reactivity patterns and biological activities .

Properties

CAS No.

5471-30-7

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 6-chloronaphthalene-1-carboxylate

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,1H3

InChI Key

DCNXTZFGXAOIIF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=CC(=C2)Cl

Origin of Product

United States

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